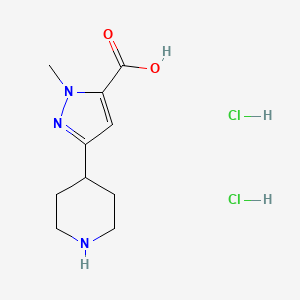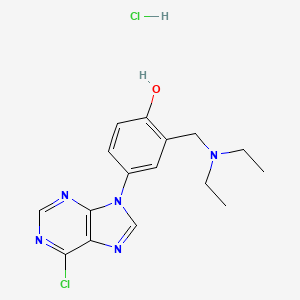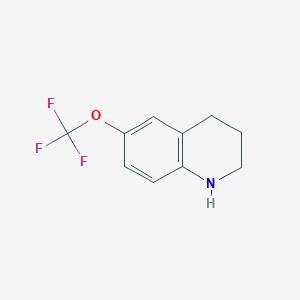![molecular formula C11H19NO4S B3380980 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid CAS No. 212650-49-2](/img/structure/B3380980.png)
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid
概要
説明
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid is an organic compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol This compound is characterized by the presence of a thiomorpholine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety
作用機序
- Unfortunately, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
Action Environment
生化学分析
Biochemical Properties
It is believed that this compound binds to proteins and other molecules, inhibiting their activity. It may also act as a substrate for certain enzymes, allowing them to catalyze certain reactions.
Cellular Effects
In vitro studies have shown that 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects. It has also been shown to have some effects on the central nervous system, including sedation and analgesia.
Molecular Mechanism
It is believed that this compound binds to proteins and other molecules, inhibiting their activity. It may also act as a substrate for certain enzymes, allowing them to catalyze certain reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid typically involves the reaction of thiomorpholine with tert-butoxycarbonyl chloride in the presence of a base, followed by the addition of acetic acid. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
科学的研究の応用
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2-{4-[(Tert-butoxy)carbonyl]piperidin-3-yl}acetic acid: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}acetic acid: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where the thiomorpholine ring’s characteristics are advantageous .
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPQAFGOHVEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


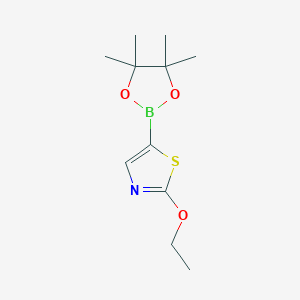
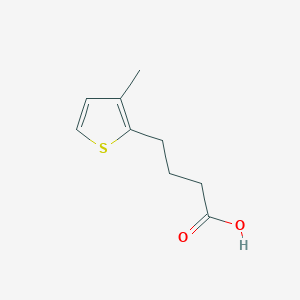
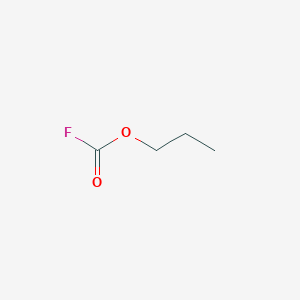


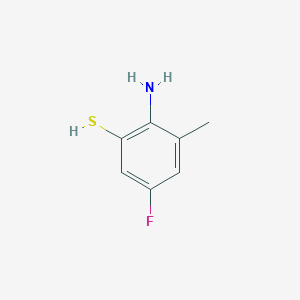
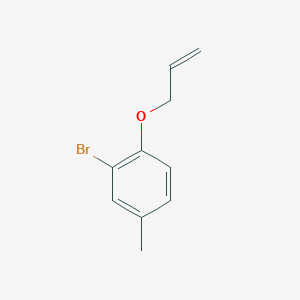
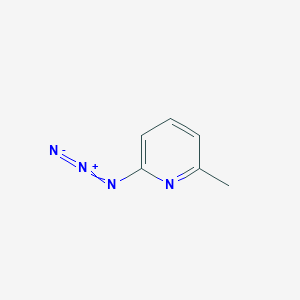
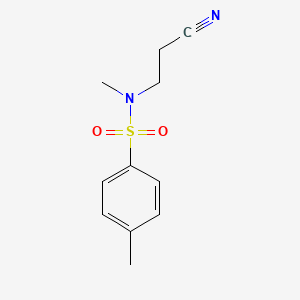
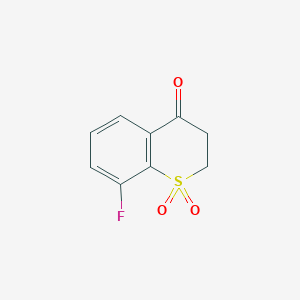
![2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid](/img/structure/B3380969.png)
